molecular formula C13H14N2O B8720661 5-Methyl-2-(methyloxy)-4-(4-pyridinyl)aniline

5-Methyl-2-(methyloxy)-4-(4-pyridinyl)aniline

Cat. No.: B8720661
M. Wt: 214.26 g/mol
InChI Key: DMVXXYACOCSTIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-(methyloxy)-4-(4-pyridinyl)aniline is a useful research compound. Its molecular formula is C13H14N2O and its molecular weight is 214.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

2-methoxy-5-methyl-4-pyridin-4-ylaniline

InChI

InChI=1S/C13H14N2O/c1-9-7-12(14)13(16-2)8-11(9)10-3-5-15-6-4-10/h3-8H,14H2,1-2H3

InChI Key

DMVXXYACOCSTIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C2=CC=NC=C2)OC)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-[2-methyl-5-(methyloxy)-4-nitrophenyl]pyridine (Example 157, step A) (2.44 g, 9.99 mmol) was placed in a 250 mL high pressure vessel and dissolved in 60 mL of 1 to 1 EtOAc/MeOH. 5 wt % Platinum(sulfided)/carbon (1.17 g, 0.3 mmol) was added followed quickly by a rubber septum. The flask was evacuated and filled with N2 six times to remove any oxygen. The vessel was then pressurized with H2 (60 psi). The solution stirred for 72 h. The vessel was evacuated and filled with N2 six times to remove any H2. The solution was filtered through celite and evaporated to give the title compound of step A (2.28 g, 10.6 mmol, 100%). 1H NMR (400 MHz, DMSO-d6) δ ppm 8.50-8.53 (m, 2H), 7.30-7.33 (m, 2H), 6.68 (s, 1H), 6.54 (s, 1H), 4.88 (bs, 2H), 3.75 (s, 3H), 2.12 (s, 3H).
Quantity
2.44 g
Type
reactant
Reaction Step One
[Compound]
Name
Platinum(sulfided) carbon
Quantity
1.17 g
Type
reactant
Reaction Step Two
[Compound]
Name
1
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
EtOAc MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
100%

Synthesis routes and methods II

Procedure details

Quantity
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Reaction Step One

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